molecular formula C24H23ClN2O4S B2502204 2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 898429-62-4

2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B2502204
CAS RN: 898429-62-4
M. Wt: 470.97
InChI Key: ICJYQRATEAIIOR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been studied extensively for its therapeutic properties.

Scientific Research Applications

Medicinal Chemistry Applications

Research has explored the synthesis and evaluation of various quinoline derivatives for their potential therapeutic effects. For instance, studies have investigated the antiviral, antiapoptotic, and antimicrobial activities of quinoline derivatives. These compounds have shown significant efficacy in vitro, indicating their potential in treating diseases like Japanese encephalitis and various bacterial infections (Ghosh et al., 2008). Additionally, the structural aspects and properties of salt and inclusion compounds of quinoline-based amides have been studied, revealing their potential for gel formation and fluorescence emission, which could have implications in material science and molecular diagnostics (Karmakar et al., 2007).

Pharmacological Research

Quinoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promising results in preclinical models. For example, certain quinazolinyl acetamides have demonstrated significant analgesic and anti-inflammatory effects, suggesting their utility in pain and inflammation management (Alagarsamy et al., 2015). The discovery of compounds like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide highlights the exploration of sigma-1 receptor ligands with antinociceptive effects, indicating a potential route for developing new pain management therapies (Navarrete-Vázquez et al., 2016).

Chemical Synthesis

Advancements in the synthesis of quinoline and quinazoline derivatives have been reported, with applications in creating novel compounds with potential therapeutic uses. A notable study described a facile three-step synthesis of a quinoline derivative with implications for further chemical and pharmacological research (King, 2007). Moreover, the synthesis and biological potential of new quinazolin-3(4H)-yl)acetamide derivatives have been explored, demonstrating significant antimicrobial and anticancer activities, which could lead to the development of new therapeutic agents (Mehta et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c1-17-4-12-22(13-5-17)32(29,30)27-14-2-3-18-6-9-20(15-23(18)27)26-24(28)16-31-21-10-7-19(25)8-11-21/h4-13,15H,2-3,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYQRATEAIIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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